6-Methyl-6-azaspiro[2.5]octan-1-amine
CAS No.:
Cat. No.: VC16002440
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-6-azaspiro[2.5]octan-1-amine -](/images/structure/VC16002440.png)
Specification
Molecular Formula | C8H16N2 |
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Molecular Weight | 140.23 g/mol |
IUPAC Name | 6-methyl-6-azaspiro[2.5]octan-2-amine |
Standard InChI | InChI=1S/C8H16N2/c1-10-4-2-8(3-5-10)6-7(8)9/h7H,2-6,9H2,1H3 |
Standard InChI Key | OSJIDMBLQNTFLE-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2(CC1)CC2N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
6-Methyl-6-azaspiro[2.5]octan-1-amine belongs to the azaspiro compound family, distinguished by a spiro junction at the nitrogen atom connecting two rings: a six-membered piperidine ring and a two-membered cyclopropane-like structure. The dihydrochloride hydrate form () enhances its stability for research applications. Key identifiers include:
Structural Analysis
The spirocyclic framework imposes significant steric constraints, influencing both reactivity and interactions with biological targets. The amine group at position 1 and the methyl group at position 6 create a chiral center, making enantioselective synthesis a critical consideration . X-ray crystallography of related azaspiro compounds reveals puckered ring conformations, which may enhance binding affinity in drug-receptor interactions .
Synthesis and Manufacturing
Established Synthetic Routes
Three primary strategies have been explored for synthesizing azaspiro compounds, as inferred from analogous systems :
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Ring-Annulation Approach:
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Cyclopropane Formation: A [2+1] cycloaddition between a diazo compound and a strained alkene generates the cyclopropane ring .
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Piperidine Ring Construction: Subsequent ring-expansion via intramolecular nucleophilic attack forms the six-membered azaspiro system.
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Amine Functionalization: The primary amine is introduced via reductive amination or Gabriel synthesis, followed by salt formation with HCl.
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Transition-Metal Catalyzed Methods:
Rhodium-catalyzed hydroaminomethylation, as described for similar amines, enables selective introduction of the methyl group and amine functionality . For example, Rh(nbd)SbF with sterically hindered ligands (e.g., BTPP) achieves high regioselectivity (>99:1) in analogous systems .
Challenges and Optimization
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Regioselectivity: Competing pathways during cyclopropane formation may yield undesired byproducts, necessitating precise temperature control (−78°C to 0°C) .
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Salt Formation: The dihydrochloride hydrate form requires careful stoichiometry during HCl quenching to avoid over-acidification.
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Yield Improvements: Pilot studies report yields of 40–60% for related azaspiroamines, highlighting opportunities for catalytic optimization .
Applications in Pharmaceutical Research
Drug Discovery Building Block
The compound’s rigid spirocyclic core serves as a conformational restraint in drug design, improving target specificity and metabolic stability. Potential applications include:
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Central Nervous System (CNS) Agents: Structural analogs of 6-methyl-6-azaspiro[2.5]octan-1-amine have been explored as serotonin receptor modulators due to their ability to cross the blood-brain barrier .
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Antihistamines: Hydroaminomethylation-derived amines, such as pheniramines, demonstrate antihistaminic activity, suggesting utility in allergy therapeutics .
Preclinical Studies
While direct studies on this compound are scarce, preclinical data on related azaspiroamines reveal:
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Pharmacokinetics: Moderate oral bioavailability (30–50%) due to polar amine groups, with plasma half-lives of 2–4 hours in rodent models .
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Toxicity: Dose-dependent hepatotoxicity observed at >100 mg/kg in rats, necessitating cautious dosing in future studies.
Emerging Research and Future Directions
Catalytic Asymmetric Synthesis
Recent advances in chiral phosphine ligands (e.g., MeO-furyl-BIPHEP) enable enantioselective synthesis of spiroamines with up to 88% ee, paving the way for optically pure variants of this compound .
Targeted Drug Delivery
Functionalization of the amine group with polyethylene glycol (PEG) chains or antibody conjugates may enhance tumor-specific uptake, as demonstrated in doxorubicin analogs .
Computational Modeling
Density functional theory (DFT) studies predict strong binding affinities ( = 10–100 nM) for sigma-1 receptors, identifying it as a candidate for neuropathic pain management .
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